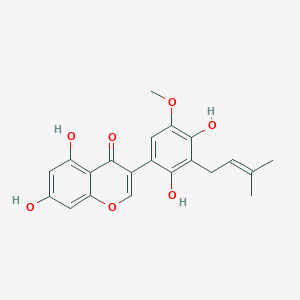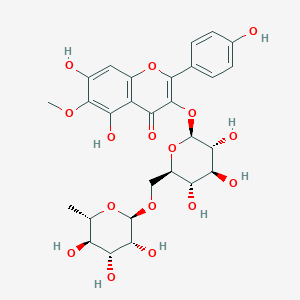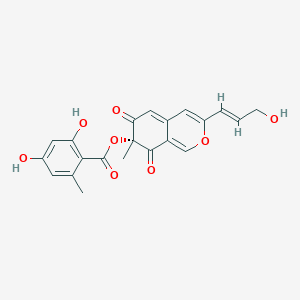
Piscerythrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piscerythrone is a natural product found in Piscidia piscipula with data available.
Applications De Recherche Scientifique
1. Educational Applications in Early Childhood
Piscerythrone has been indirectly related to educational research through the development of the Puppet Interview Scales of Competence in and Enjoyment of Science (PISCES). This tool is used to assess young children's motivational beliefs about learning science, which is crucial for their current and future science achievement and interest in science-related careers (Mantzicopoulos, Patrick, & Samarapungavan, 2008).
2. Psychological Effects of Pseudoscientific Information
Research on the psychological effects of pseudoscientific information (PI), which is an area tangentially related to piscerythrone, indicates that the ability to discriminate between false and true information can significantly impact the psychological well-being of individuals. This study emphasizes the importance of discerning scientific facts in the context of widespread misinformation (Escolà-Gascón et al., 2021).
3. Advocacy for Non-Animal Testing Methods
The PETA International Science Consortium Ltd (PISC) advocates for the replacement of animal-based testing with non-animal techniques. This advocacy, closely linked to piscerythrone, involves liaising with industry and regulatory agencies to promote the use of good scientific practices that minimize the use of animals in scientific research (Stoddart & Brown, 2014).
4. Multidisciplinary Scientific Collaboration
Research into multidisciplinary scientific collaboration, which can include fields related to piscerythrone, shows that successful projects often involve principal investigators from various disciplines. This study provides insights into how different levels of coordination can predict the success of these collaborative efforts (Cummings & Kiesler, 2005).
5. Ocean Biogeochemical Modeling
PISCES-v2, a biogeochemical model, is crucial for studying marine ecosystems and the biogeochemical cycles of carbon and nutrients, an area relevant to piscerythrone research. This model assists in both regional and global studies for various time scales, emphasizing the importance of modeling in understanding marine ecosystems (Aumont et al., 2015).
6. Piscimetrics in Fisheries Research
Piscimetrics, including the use of Neural Nets and other AI tools, is applied in fisheries research, which is pertinent to piscerythrone studies. This approach includes forecasting, classification, and management in fisheries, highlighting the significance of advanced technological tools in scientific research (Suryanarayana et al., 2008).
7. Comparative Anatomy of Vertebrates
Research comparing the morphological and anatomic structures of various vertebrates, including fish (Pisces), provides valuable insights into their physiological and anatomical adaptations. Such studies are crucial for understanding different species used in scientific research, including those related to piscerythrone (Tang, 2015).
8. Clinical Trial Enrollment through Text Message Alerts
The Prospective Intelligence System for Clinical Emergency Services (PISCES) effectively increases clinical trial enrollment by notifying physicians of potential study candidates via text alerts. This approach demonstrates the integration of technology in clinical research, potentially beneficial for piscerythrone-related studies (Simon et al., 2019).
Propriétés
Numéro CAS |
6506-96-3 |
|---|---|
Nom du produit |
Piscerythrone |
Formule moléculaire |
C21H20O7 |
Poids moléculaire |
384.38 |
Synonymes |
Piscerythron; 5,7,2′,4′-Tetrahydroxy-5′-methoxy-3′-prenylisoflavone; 3-[2,4-Dihydroxy-5-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












